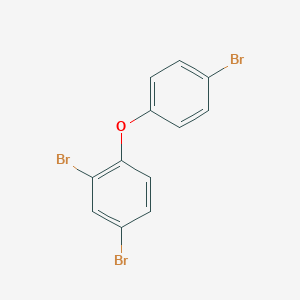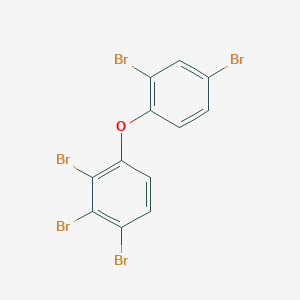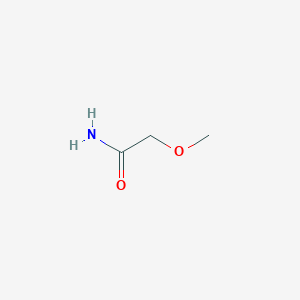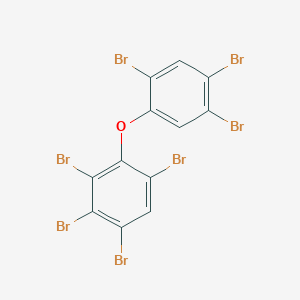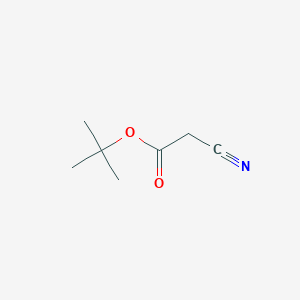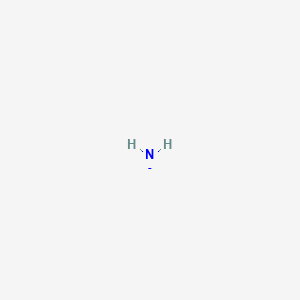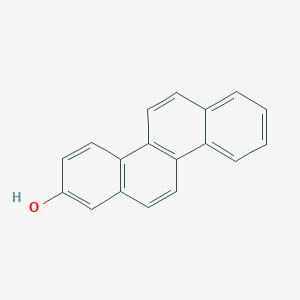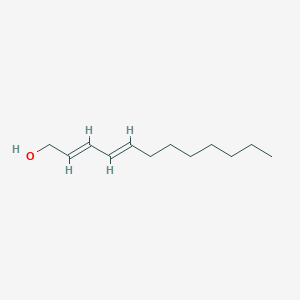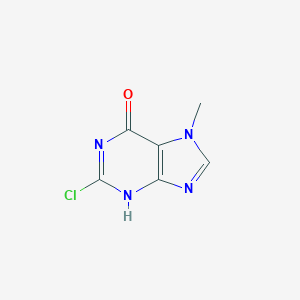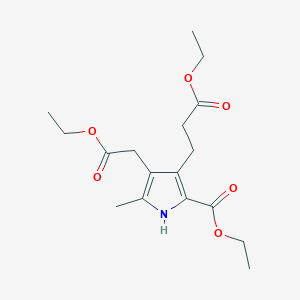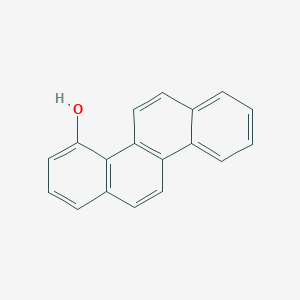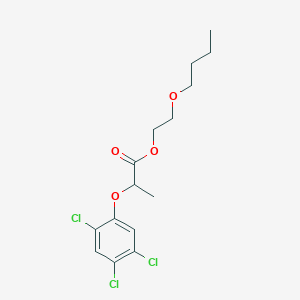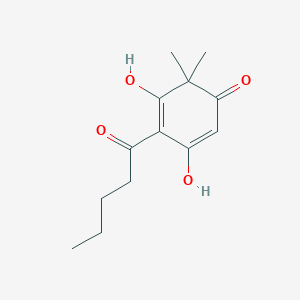
3,5-Dihydroxy-6,6-dimethyl-4-pentanoylcyclohexa-2,4-dien-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Dihydroxy-6,6-dimethyl-4-pentanoylcyclohexa-2,4-dien-1-one, commonly known as DHM, is a natural flavonoid found in the fruit of the Japanese raisin tree (Hovenia dulcis). DHM has been used in traditional medicine for centuries to treat hangovers, liver disease, and other ailments. In recent years, DHM has gained attention for its potential therapeutic applications in various fields of scientific research.
Wirkmechanismus
DHM exerts its therapeutic effects through various mechanisms of action. One such mechanism involves the inhibition of the enzyme aldehyde dehydrogenase (ALDH), which is responsible for metabolizing alcohol in the liver. By inhibiting ALDH, DHM can reduce the accumulation of toxic byproducts of alcohol metabolism, thereby protecting the liver from damage.
DHM has also been shown to modulate the activity of various neurotransmitters in the brain, including GABA and glutamate. By modulating these neurotransmitters, DHM can reduce anxiety and depression symptoms.
Biochemische Und Physiologische Effekte
DHM has been shown to have various biochemical and physiological effects in the body. In animal studies, DHM has been shown to reduce liver damage caused by alcohol and other toxins. DHM has also been shown to reduce anxiety and depression symptoms in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
DHM has several advantages for use in lab experiments. It is a natural compound that can be easily synthesized in the lab. DHM is also relatively stable and has a long shelf life, making it ideal for use in long-term experiments.
However, DHM also has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experiments. DHM is also relatively expensive compared to other compounds, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several potential future directions for research on DHM. One area of interest is the development of DHM-based therapies for the treatment of liver disease and alcoholism. Another area of interest is the development of DHM-based therapies for the treatment of anxiety and depression.
Other potential future directions include the study of DHM's effects on other neurotransmitters in the brain, as well as its potential use in the treatment of other diseases and disorders. Overall, DHM is a promising compound with a wide range of potential therapeutic applications in various fields of scientific research.
Synthesemethoden
DHM can be extracted from the bark, leaves, and fruit of the Hovenia dulcis tree. However, the most common method of synthesis involves the use of chemical reactions. One such method involves the reaction of 2,4-pentanedione with 2,6-dimethylphenol in the presence of a base catalyst. The resulting product is then hydrolyzed to yield DHM.
Wissenschaftliche Forschungsanwendungen
DHM has been studied extensively for its potential therapeutic effects in various fields of scientific research. In the field of medicine, DHM has been shown to have hepatoprotective effects, meaning it can protect the liver from damage caused by toxins and other harmful substances. DHM has also been studied for its potential use in the treatment of alcoholism and alcohol-related liver disease.
In the field of neuroscience, DHM has been shown to have neuroprotective effects, meaning it can protect the brain from damage caused by injury or disease. DHM has also been studied for its potential use in the treatment of anxiety and depression.
Eigenschaften
CAS-Nummer |
19051-49-1 |
|---|---|
Produktname |
3,5-Dihydroxy-6,6-dimethyl-4-pentanoylcyclohexa-2,4-dien-1-one |
Molekularformel |
C13H18O4 |
Molekulargewicht |
238.28 g/mol |
IUPAC-Name |
3,5-dihydroxy-6,6-dimethyl-4-pentanoylcyclohexa-2,4-dien-1-one |
InChI |
InChI=1S/C13H18O4/c1-4-5-6-8(14)11-9(15)7-10(16)13(2,3)12(11)17/h7,15,17H,4-6H2,1-3H3 |
InChI-Schlüssel |
NRMNDJSDOFWISH-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)C1=C(C(C(=O)C=C1O)(C)C)O |
Kanonische SMILES |
CCCCC(=O)C1=C(C(C(=O)C=C1O)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



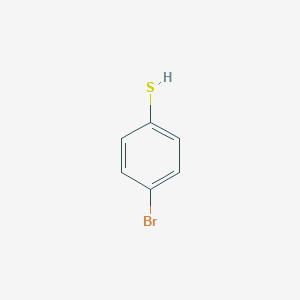
![5-Bromobenzo[B]thiophene](/img/structure/B107969.png)
